Naphtho[2,1-b]furan-2-carboxylic acid
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Overview
Description
The compound “CL-209332” is known as cis-Dichlorobis(ethylenediamine)cobalt(III) chloride. It is a coordination complex with the chemical formula [CoCl₂(en)₂]Cl, where “en” stands for ethylenediamine. This compound is a violet diamagnetic solid that is soluble in water. It consists of a cationic coordination complex and a chloride anion .
Mechanism of Action
Target of Action
Naphtho[2,1-b]furan-2-carboxylic acid has been found to interact with several targets. It serves as an antagonist for the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . Additionally, it has been reported to activate Hepatocyte Nuclear Factor 4α (HNF4α) and inhibit Signal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. As an MCH-R1 antagonist, it prevents the receptor’s activation, thereby modulating the physiological effects of MCH . Its activation of HNF4α and inhibition of STAT3 contribute to its anticancer activity .
Biochemical Pathways
Its interaction with mch-r1, hnf4α, and stat3 suggests that it may influence pathways related to energy homeostasis, liver function, and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. As an MCH-R1 antagonist, it can influence energy balance and potentially contribute to weight regulation . Its activation of HNF4α and inhibition of STAT3 have been associated with significant inhibition of liver tumor growth .
Biochemical Analysis
Biochemical Properties
Naphtho[2,1-b]furan-2-carboxylic acid has been found to interact with various enzymes and proteins
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may have potential anticancer properties and could act as an inhibitor of NF-κB activity . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Dichlorobis(ethylenediamine)cobalt(III) chloride is synthesized by heating a solution of trans-Dichlorobis(ethylenediamine)cobalt(III) chloride. The reaction typically involves using a steam bath to facilitate the conversion from the trans to the cis isomer. The racemic mixture can be resolved into two enantiomers (Λ and Δ) by forming the d-α-bromocamphor-π-sulfonate salt. The diastereomeric salts are then separated by recrystallization and converted back to the chloride salt by reacting with ice-cold hydrochloric acid .
Industrial Production Methods
Industrial production methods for cis-Dichlorobis(ethylenediamine)cobalt(III) chloride are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure the desired isomer is obtained. The use of steam baths and recrystallization techniques are scaled up to accommodate industrial quantities.
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(ethylenediamine)cobalt(III) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions in the complex can be substituted by other ligands.
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.
Ion Exchange Reactions: One of the chloride ions readily undergoes ion exchange.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other ligands such as ammonia or phosphines. The reactions are typically carried out in aqueous or organic solvents.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Ion Exchange Reactions: Ion exchange resins or solutions containing different anions are used.
Major Products Formed
Substitution Reactions: The major products are new coordination complexes with different ligands.
Oxidation-Reduction Reactions: The products include cobalt complexes in different oxidation states.
Ion Exchange Reactions: The products are new salts with different anions.
Scientific Research Applications
cis-Dichlorobis(ethylenediamine)cobalt(III) chloride has a wide range of scientific research applications:
Chemistry: It is used in stereochemical studies and coordination chemistry research.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for studying metal-based drugs.
Comparison with Similar Compounds
cis-Dichlorobis(ethylenediamine)cobalt(III) chloride can be compared with other similar compounds, such as:
trans-Dichlorobis(ethylenediamine)cobalt(III) chloride: This isomer is less soluble and has different stereochemical properties.
Tris(ethylenediamine)cobalt(III) chloride: This compound does not undergo substitution reactions and has different coordination properties.
The uniqueness of cis-Dichlorobis(ethylenediamine)cobalt(III) chloride lies in its specific stereochemistry and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRZMUFOHNANGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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